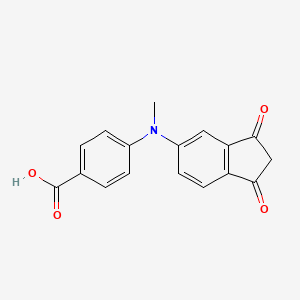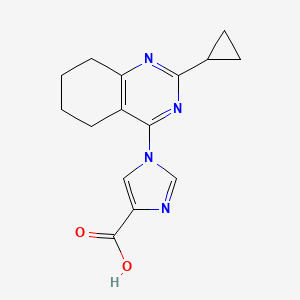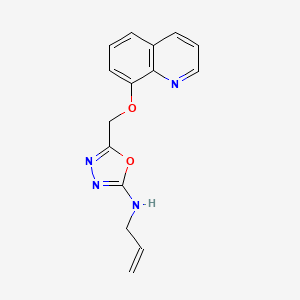![molecular formula C11H12BrClN2 B15063525 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride CAS No. 1363405-80-4](/img/structure/B15063525.png)
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by a bromine atom attached to the indole ring, which is fused with a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride typically involves the use of anilines and 3-chlorocyclopentaene. The reaction conditions often include the use of acid catalysts to facilitate the formation of the desired product. For instance, the synthesis can involve the creation of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles with varied substituents like bromo, phenylethynyl, azido, nitro, and dinitro.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound.
化学反応の分析
Types of Reactions
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
科学的研究の応用
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: It is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
- 7-Bromo-2-naphthol
- N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles with various substituents.
Uniqueness
What sets 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride apart is its unique structure, which combines the indole and cyclopentane rings with a bromine substituent.
特性
CAS番号 |
1363405-80-4 |
|---|---|
分子式 |
C11H12BrClN2 |
分子量 |
287.58 g/mol |
IUPAC名 |
7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine;hydrochloride |
InChI |
InChI=1S/C11H11BrN2.ClH/c12-6-1-2-10-8(3-6)9-4-7(13)5-11(9)14-10;/h1-3,7,14H,4-5,13H2;1H |
InChIキー |
ITVMLJDFGQJFGY-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2=C1C3=C(N2)C=CC(=C3)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine](/img/structure/B15063446.png)
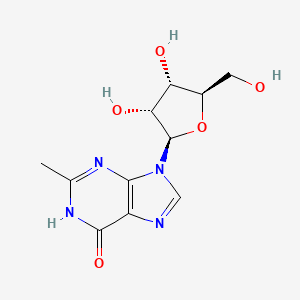
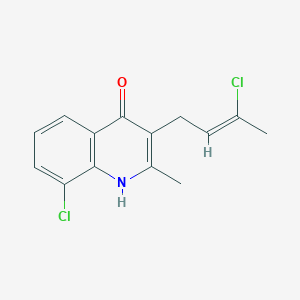

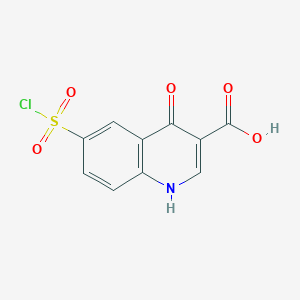

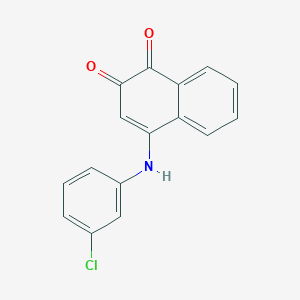

![4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)
